

Computational Chemistry of Methanesulfinic Acid Conformers: A Technical Guide

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Compound of Interest

Compound Name: Methanesulfinic acid

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Methanesulfinic acid ($\text{CH}_3\text{S}(\text{O})\text{OH}$), a key intermediate in the atmospheric oxidation of dimethyl sulfide (DMS), plays a crucial role in atmospheric chemistry and aerosol formation.^[1] Understanding its conformational landscape is essential for accurately modeling its atmospheric behavior and potential interactions in biological systems. This technical guide provides an in-depth analysis of the computationally characterized conformers of **methanesulfinic acid**, detailing the methodologies used and presenting the key quantitative data.

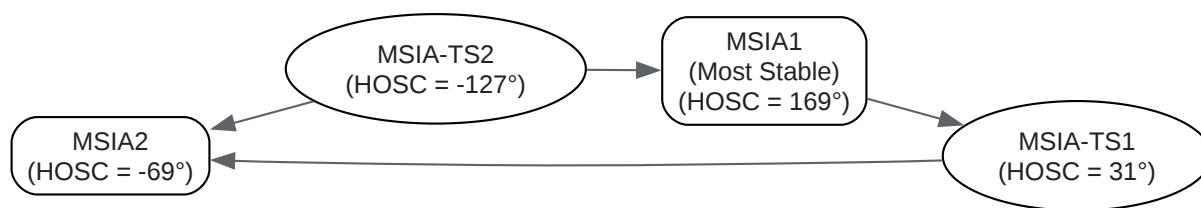
Conformational Landscape of Methanesulfinic Acid

Computational studies have identified two stable conformers of **methanesulfinic acid**, denoted as MSIA1 and MSIA2, along with two transition states connecting them. The conformational analysis reveals that the relative orientation of the hydroxyl group with respect to the S-C bond dictates the stability of these structures.

Key Conformers and Transition States

The most stable conformer, MSIA1, is characterized by a HOSC dihedral angle of 169° . The second stable conformer, MSIA2, is less stable than MSIA1 by 3.2 kJ mol^{-1} and possesses a HOSC dihedral angle of -69° . Two transition states, MSIA-TS1 and MSIA-TS2, with HOSC dihedral angles of 31° and -127° respectively, connect these two stable conformers.

A visualization of the conformational pathway is presented below:



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Figure 1: Conformational pathway of **methanesulfinic acid**.

Quantitative Data Summary

The following tables summarize the key quantitative data for the conformers and transition states of **methanesulfinic acid**, as determined by high-level ab initio calculations.

Table 1: Relative Energies and Enthalpies of Formation

Species	HOSC Dihedral Angle (°)	Relative Energy (kJ mol ⁻¹)	Enthalpy of Formation (ΔH_f°) (kJ mol ⁻¹)
MSIA1	169	0.0	-338.1
MSIA2	-69	3.2	-334.9
MSIA-TS1	31	-	-
MSIA-TS2	-127	-	-

Relative energies are calculated at the CCSD(T)/CBS level of theory.

Table 2: Imaginary Frequencies of Transition States

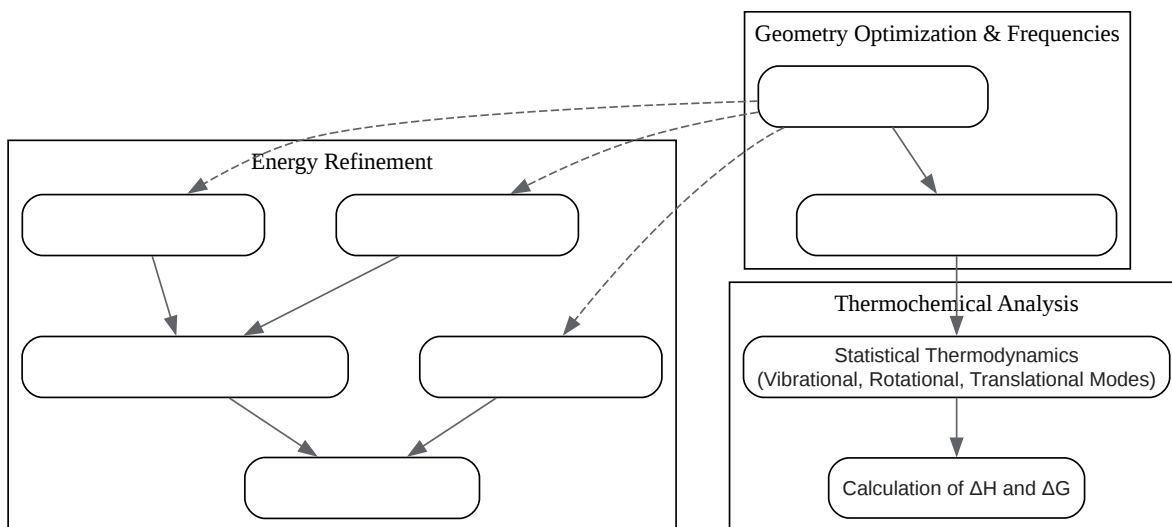
Transition State	Imaginary Frequency (cm ⁻¹)
MSIA-TS1	304.9i
MSIA-TS2	333.9i

Experimental Protocols and Computational Methodologies

The presented data is based on a comprehensive theoretical investigation of the structural and spectroscopic properties of **methanesulfinic acid**.

Computational Workflow

The computational protocol involved a multi-step approach to accurately determine the geometries and energies of the stationary points on the potential energy surface.



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Figure 2: Computational workflow for **methanesulfinic acid**.

Detailed Methodologies

- **Software:** All calculations were performed using the Gaussian 03 package.
- **Geometry Optimization and Frequency Calculations:** The optimization of stationary points and the calculation of harmonic frequencies were conducted at the UMP2/cc-pV(T+d)Z level of theory. The use of the tight d-augmented correlation consistent basis set, cc-pV(n+d)Z, is crucial for accurately describing molecules containing second-row atoms like sulfur.
- **Energy Calculations:** To achieve a high level of accuracy for the electronic energy, an additivity approximation was employed. Single point calculations were performed at the UMP2 level with the cc-pV(D+d)Z and cc-pV(Q+d)Z basis sets on the optimized UMP2/cc-pV(T+d)Z geometry to extrapolate to the complete basis set (CBS) limit. A final single point calculation at the CCSD(T)/cc-pV(T+d)Z level of theory was then used to obtain the best estimate of the electronic energy at the CCSD(T)/CBS level.
- **Thermochemical Properties:** Enthalpy and Gibbs free energy were determined using statistical thermodynamics, considering the vibrational, rotational, and translational modes from the optimized geometries. The enthalpy of formation for the two conformers was calculated using a set of isodesmic reactions. The average enthalpy of formation for **methanesulfinic acid** was determined to be $-337.2 \text{ kJ mol}^{-1}$, taking into account the equilibrium populations of the two conformers.

Conclusion

The computational investigation of **methanesulfinic acid** reveals a conformational landscape dominated by two stable conformers separated by relatively low energy barriers. The detailed computational protocol outlined in this guide, employing high-level coupled-cluster theory with complete basis set extrapolation, provides a robust framework for studying the properties of such atmospherically and potentially biologically relevant sulfur-containing species. The quantitative data presented herein serves as a critical reference for researchers in atmospheric modeling, computational chemistry, and drug development. Further experimental studies, particularly using rotational spectroscopy, would be invaluable for validating these theoretical predictions and providing a more complete picture of the conformational preferences of **methanesulfinic acid**.

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References

- 1. researchgate.net [researchgate.net]
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